(2Z)-3-imino-2-[2-(3-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Imino-N-(3-nitrophenyl)-2-(piperidin-1-yl)ethanecarbohydrazonoyl cyanide is a complex organic compound with a unique structure that includes a nitrophenyl group, a piperidine ring, and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-imino-N-(3-nitrophenyl)-2-(piperidin-1-yl)ethanecarbohydrazonoyl cyanide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the piperidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-Imino-N-(3-nitrophenyl)-2-(piperidin-1-yl)ethanecarbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution of the cyano group can lead to various substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-imino-N-(3-nitrophenyl)-2-(piperidin-1-yl)ethanecarbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, (Z)-2-imino-N-(3-nitrophenyl)-2-(piperidin-1-yl)ethanecarbohydrazonoyl cyanide is being explored for its potential therapeutic applications. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material engineering.
Wirkmechanismus
The mechanism of action of (Z)-2-imino-N-(3-nitrophenyl)-2-(piperidin-1-yl)ethanecarbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Nitrophenyl)methyl][3-(piperidin-1-yl)propyl]amine: This compound shares the nitrophenyl and piperidine moieties but lacks the cyano and imino groups.
1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine: Similar in structure but differs in the positioning and presence of functional groups.
Uniqueness
(Z)-2-Imino-N-(3-nitrophenyl)-2-(piperidin-1-yl)ethanecarbohydrazonoyl cyanide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H16N6O2 |
---|---|
Molekulargewicht |
300.32 g/mol |
IUPAC-Name |
(1Z)-2-imino-N-(3-nitroanilino)-2-piperidin-1-ylethanimidoyl cyanide |
InChI |
InChI=1S/C14H16N6O2/c15-10-13(14(16)19-7-2-1-3-8-19)18-17-11-5-4-6-12(9-11)20(21)22/h4-6,9,16-17H,1-3,7-8H2/b16-14?,18-13- |
InChI-Schlüssel |
MKIXSRMPCZSBLW-ZMERPEMGSA-N |
Isomerische SMILES |
C1CCN(CC1)C(=N)/C(=N\NC2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Kanonische SMILES |
C1CCN(CC1)C(=N)C(=NNC2=CC(=CC=C2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.